molecular formula C5H7NO2 B3052324 2-Oxopyrrolidine-1-carbaldehyde CAS No. 40321-44-6

2-Oxopyrrolidine-1-carbaldehyde

Cat. No.: B3052324
CAS No.: 40321-44-6
M. Wt: 113.11 g/mol
InChI Key: XALHICXNSREUAV-UHFFFAOYSA-N
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Description

2-Oxopyrrolidine-1-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H7NO2. It features a five-membered pyrrolidine ring with a formyl group and a keto group. This compound is of significant interest due to its versatile applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Oxopyrrolidine-1-carbaldehyde can be synthesized through various methods. One common approach involves the oxidation of 2-pyrrolidone using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions to prevent over-oxidation and to ensure the selective formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon are used to facilitate the oxidation of 2-pyrrolidone under mild conditions. This method is preferred for large-scale production due to its cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Oxopyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Oxopyrrolidine-1-carbaldehyde has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the synthesis of bioactive compounds with potential therapeutic properties.

    Medicine: It is investigated for its role in the development of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: It is utilized in the production of agrochemicals, polymers, and specialty chemicals

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual functional groups (formyl and keto), which provide diverse reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo multiple types of chemical reactions enhances its versatility in various applications .

Biological Activity

2-Oxopyrrolidine-1-carbaldehyde, also known as N-formyl proline, is a heterocyclic compound featuring a five-membered ring with nitrogen and oxygen. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by various studies and findings.

  • Chemical Formula : C5_5H7_7NO\
  • CAS Number : 40321-44-6
  • Molecular Weight : 113.11 g/mol

Synthesis

The synthesis of this compound typically involves the formylation of proline using various formylating agents. Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed for characterization of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds derived from this structure demonstrated significant cytotoxic effects against A549 human lung adenocarcinoma cells in vitro. The anticancer activity was assessed using an MTT assay, comparing the effects against standard chemotherapeutics like cisplatin. The results indicated that certain derivatives exhibited structure-dependent activity, suggesting that modifications to the core structure could enhance efficacy .

Table 1: Anticancer Activity of 2-Oxopyrrolidine Derivatives

CompoundCell LineIC50 (µM)Comparison DrugNotes
Compound AA54915CisplatinSignificant cytotoxicity
Compound BHSAEC1-KT>100-Low toxicity in non-cancerous cells
Compound CMCF722DoxorubicinModerate activity

Antimicrobial Activity

The antimicrobial properties of 2-oxopyrrolidine derivatives have also been explored, particularly against multidrug-resistant strains of Staphylococcus aureus and other pathogens. Studies indicate that certain derivatives possess potent antibacterial activity with minimal inhibitory concentrations (MIC) comparable to established antibiotics like vancomycin. The hydrazone derivatives containing a pyrrolidinone framework have shown promising results against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of 2-Oxopyrrolidine Derivatives

CompoundPathogenMIC (µg/mL)Resistance Type
Compound DStaphylococcus aureus2Methicillin-resistant
Compound EKlebsiella pneumoniae4Carbapenem-resistant
Compound FPseudomonas aeruginosa8Multidrug-resistant

While specific mechanisms of action for this compound remain largely undefined, it is hypothesized that its biological activities may involve interactions with various molecular targets within cancerous and microbial cells. The structural features that characterize this compound could facilitate binding to enzymes or receptors, thereby modulating their activity.

Case Studies

  • Study on Anticancer Effects : A study evaluated the cytotoxicity of several derivatives against A549 cells, revealing that modifications in substituents significantly influenced their anticancer properties. The most potent derivative exhibited an IC50 value significantly lower than that of cisplatin.
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy against resistant strains, demonstrating that certain derivatives not only inhibited growth but also displayed bactericidal effects, making them candidates for further development as therapeutic agents.

Properties

IUPAC Name

2-oxopyrrolidine-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c7-4-6-3-1-2-5(6)8/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALHICXNSREUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50513493
Record name 2-Oxopyrrolidine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40321-44-6
Record name 2-Oxopyrrolidine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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